N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly as an antithrombotic agent. Its structure comprises a thiophene ring, a morpholine moiety, and a thianyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thianyl intermediate: This step involves the reaction of a suitable thianyl precursor with a morpholine derivative under controlled conditions.
Coupling with thiophene-2-carboxylic acid: The thianyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to improve the efficiency of each step. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acetonitrile as solvent, base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dione derivatives, while reduction can yield the corresponding thiophene-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The primary mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide involves the inhibition of Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This makes it a promising candidate for the treatment and prevention of thromboembolic disorders.
Comparison with Similar Compounds
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide can be compared with other Factor Xa inhibitors such as rivaroxaban and apixaban. While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetic properties, and clinical applications. For instance:
Apixaban: Features a pyrazole ring and is used for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.
These differences highlight the unique structural features and therapeutic potential of this compound.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-2-1-9-21-13)16-12-15(3-10-20-11-4-15)17-5-7-19-8-6-17/h1-2,9H,3-8,10-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPQCECQNAQXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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